molecular formula C19H14FNO5 B2833331 2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029748-05-7

2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2833331
CAS No.: 1029748-05-7
M. Wt: 355.321
InChI Key: KTYPIFZAGLPPKI-UHFFFAOYSA-N
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Description

This compound is an isoquinoline derivative featuring a 4-fluorophenyl substituent at position 2 and a 2-methoxy-2-oxoethyl ester group at position 4. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The fluorine atom enhances metabolic stability and binding affinity, while the ester group modulates solubility and bioavailability .

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO5/c1-25-17(22)11-26-19(24)16-10-21(13-8-6-12(20)7-9-13)18(23)15-5-3-2-4-14(15)16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYPIFZAGLPPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoquinoline core and various substituents, suggest diverse biological activities. This article explores the compound's biological activity, focusing on its antiviral and anticancer properties, as well as its potential mechanisms of action.

The molecular formula of this compound is C21H19NO5C_{21}H_{19}NO_5 with a molecular weight of approximately 365.385 g/mol. The presence of methoxy and fluorophenyl groups enhances its chemical reactivity and biological potential.

Antiviral Properties

Research indicates that compounds structurally related to this compound exhibit significant antiviral activity, particularly against respiratory syncytial virus (RSV). The specific mechanisms through which this compound exerts its antiviral effects remain to be fully elucidated but may involve modulation of viral replication or interference with viral entry into host cells.

Anticancer Activity

The compound has shown promising anticancer properties in preliminary studies. For instance, similar isoquinoline derivatives have been tested against various cancer cell lines, demonstrating significant anti-proliferative effects. In one study, derivatives with structural similarities exhibited IC50 values as low as 1.2μM1.2\mu M against MCF-7 breast cancer cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and fluorophenyl is believed to enhance its interaction with biological targets. Comparative analysis with other compounds highlights the unique aspects of this molecule:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundIsoquinoline core with methoxy and fluorophenyl groupsPotential antiviral and anticancer activityComplex heterocyclic structure
Ethyl 3-(2-methoxycarbonyl)-1H-indole-2-carboxylateIndole derivativeAntimicrobial propertiesSimpler indole structure
Pyrimido[4,5-b]indolesPyrimido ring systemAntitumor activityDifferent ring system enhances biological profile
Quinoline derivativesQuinoline coreAntimalarial activityKnown for diverse pharmacological effects

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest it may modulate specific enzyme activities or interact with various receptors involved in cell signaling pathways related to cancer proliferation and viral infection .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Antiviral Efficacy : In a study focused on RSV, derivatives with similar isoquinoline structures were found to inhibit viral replication effectively, suggesting that modifications to the core structure could enhance efficacy against other viral targets.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that certain derivatives led to cell cycle arrest and increased apoptosis markers, indicating a mechanism by which these compounds could exert anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to key analogs based on substituents and ester modifications:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (Position 2) Ester Group (Position 4) Molecular Formula Molecular Weight Key Properties
Target Compound 4-Fluorophenyl 2-Methoxy-2-oxoethyl C₁₉H₁₅FNO₆ 380.33 Bulky ester, H-bonding potential
2-(4-Fluorophenoxy)ethyl analog 4-Fluorophenyl 2-(4-Fluorophenoxy)ethyl C₂₄H₁₇F₂NO₄ 421.40 Dual fluorine atoms, extended lipophilicity
Methyl 2-(4-chlorophenyl) analog 4-Chlorophenyl Methyl C₁₇H₁₂ClNO₃ 313.74 Chlorine substituent, simpler ester
Methyl 2-(4-fluorophenyl) analog 4-Fluorophenyl Methyl C₁₇H₁₂FNO₃ 297.28 Higher solubility, lower molecular weight
2,2,2-Trifluoroethyl derivative Not specified 2,2,2-Trifluoroethyl N/A N/A Enhanced hydrolytic stability
Key Observations:

Substituent Effects :

  • The 4-fluorophenyl group in the target compound and improves metabolic stability compared to the 4-chlorophenyl analog , which may exhibit stronger halogen bonding but lower electronegativity .
  • Methyl esters (e.g., ) generally confer higher solubility but lower hydrolytic stability than bulkier esters like the target’s 2-methoxy-2-oxoethyl group.

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